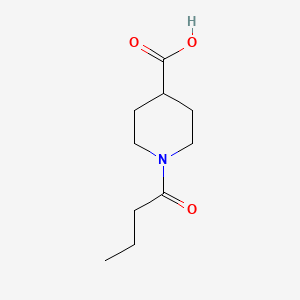

1-Butyrylpiperidine-4-carboxylic acid

説明

特性

IUPAC Name |

1-butanoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-2-3-9(12)11-6-4-8(5-7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJRPNQAZYWTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265392 | |

| Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117704-87-7 | |

| Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117704-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Oxobutyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-butyrylpiperidine-4-carboxylic acid can be achieved through various routes. One common method involves the reaction of piperidine with butyric anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process. The product is then purified through recrystallization or chromatography .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

化学反応の分析

1-Butyrylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include various substituted piperidines and carboxylic acid derivatives .

科学的研究の応用

1-Butyrylpiperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

作用機序

The mechanism of action of 1-butyrylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in pathways related to cell signaling and metabolism .

類似化合物との比較

Comparison with Structurally Similar Compounds

Acyl-Substituted Piperidine-4-carboxylic Acid Derivatives

1-Acetylpiperidine-4-carboxylic Acid

- Substituent : Acetyl group (-COCH3).

- Key Differences: The shorter acyl chain reduces lipophilicity compared to butyryl (log P estimated to be lower). This compound is referenced under multiple synonyms (e.g., Acetylpiperidine-4-carboxylic Acid, DB-013081) and is often used as a building block in peptide mimetics .

- Biological Relevance : Acetyl derivatives are common in prodrug design due to their metabolic stability.

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Substituent : Ethoxycarbonyl (-COOEt).

- Synthesis : Prepared via NaOH/Na2CO3-catalyzed reactions, suggesting similar synthetic routes for acylated piperidines .

1-Benzylpiperidine-4-carboxylic Acid

Aromatic and Heteroaromatic Derivatives

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid

- Substituent : Pyridin-4-yl (C5H4N).

- This compound’ hydrochloride form (CAS: 210962-09-7) is used in kinase inhibitor studies .

- Biological Activity : Likely interacts with metal ions or charged residues in target proteins due to the pyridine moiety.

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid

- Substituent : 4-Trifluoromethylphenyl (-C6H4CF3).

- Key Differences : The electron-withdrawing CF3 group increases acidity of the carboxylic acid (pKa ~2-3) and enhances metabolic stability. This compound (CAS: 607354-69-8) is 97% pure and used in fluorinated drug analogs .

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic Acid

- Substituent : tert-Butoxycarbonyl (Boc) and phenyl.

- Key Differences : The Boc group is a common protecting amine, making this compound a synthetic intermediate rather than a bioactive molecule. It has higher steric hindrance, reducing reactivity compared to this compound .

- Safety : Classified for acute oral toxicity (H302) and skin irritation (H315) .

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Key Research Findings

- Lipophilicity Trends : The butyryl group enhances membrane permeability compared to acetyl but reduces solubility in aqueous media. This balance is critical for CNS-targeting drugs .

- Safety Profiles : Piperidine derivatives with aromatic substituents (e.g., benzyl) often exhibit higher toxicity (e.g., skin irritation) compared to aliphatic acylated analogs .

- Synthetic Utility : Acylated piperidines are typically synthesized via nucleophilic acyl substitution, while aromatic derivatives require coupling reactions (e.g., Suzuki-Miyaura) .

生物活性

1-Butyrylpiperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring with a butyryl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 171.23 g/mol. The structure is essential for its interaction with biological targets.

Pharmacological Properties

This compound exhibits several pharmacological activities, including:

- Antinociceptive Activity : Studies have indicated that derivatives of piperidine compounds can exhibit significant pain-relieving effects. The mechanism often involves modulation of opioid receptors or other pain pathways.

- Antidepressant-like Effects : Some research suggests that piperidine derivatives may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Neuroprotective Effects : Compounds similar to this compound have shown potential in protecting neuronal cells from damage, possibly through antioxidant mechanisms or inhibition of apoptotic pathways.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the compound interacts with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring followed by the introduction of the butyryl and carboxylic acid groups. Various methods have been reported in the literature, emphasizing the importance of optimizing conditions to achieve high yields and purity.

Study 1: Antinociceptive Evaluation

In a controlled study assessing the antinociceptive properties of piperidine derivatives, this compound was administered to animal models. The results indicated a significant reduction in pain response compared to controls, suggesting its potential as an analgesic agent.

Study 2: Neuroprotective Effects in vitro

Another study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death and preserved cell viability compared to untreated controls.

Comparative Analysis

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antinociceptive | Opioid receptor modulation |

| Other Piperidine Derivatives | Neuroprotective | Antioxidant activity |

| Phenylquinoline Derivatives | Anticancer | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Butyrylpiperidine-4-carboxylic acid in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes . For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Work in a fume hood to minimize inhalation risks, as toxicological data are incomplete . Store the compound in a desiccator at -20°C to prevent degradation .

Q. How can researchers verify the purity of this compound prior to experimental use?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Confirm purity >95% via nuclear magnetic resonance (NMR; H and C) to detect residual solvents or synthetic by-products . Mass spectrometry (MS) can further validate molecular weight (e.g., [M+H]+ ion) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations up to 50 mM. For aqueous buffers, prepare stock solutions in DMSO and dilute to ≤1% v/v in phosphate-buffered saline (PBS) to avoid solvent interference . Test solubility empirically using dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to minimize by-product formation?

- Methodological Answer : Employ a two-step protocol: (1) Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired acylation . (2) React Boc-piperidine-4-carboxylic acid with butyryl chloride in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate/hexane 3:7). Deprotect with trifluoroacetic acid (TFA) and purify via reverse-phase chromatography .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., logP, melting point)?

- Methodological Answer : Discrepancies in logP values (e.g., -0.194 vs. 0.283) may arise from measurement techniques (shake-flask vs. computational). Validate experimentally using the shake-flask method with octanol/water partitioning and quantify via UV-Vis spectroscopy . For melting point variations, use differential scanning calorimetry (DSC) at a controlled heating rate (2°C/min) under nitrogen .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare solutions in buffers (pH 1–13) and incubate at 37°C for 24 hours. Analyze degradation products via LC-MS .

- Thermal Stability : Heat solid samples to 40–100°C for 48 hours. Monitor decomposition using Fourier-transform infrared spectroscopy (FTIR) for carbonyl group integrity (1700–1750 cm) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Standardize synthesis protocols (e.g., reaction time, purification). Characterize each batch with H NMR and HPLC. Use a reference standard (e.g., from the National Institute of Standards and Technology) for bioactivity calibration. Include positive/negative controls in assays (e.g., enzyme inhibition) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。